

# chemical properties and solubility of azilsartan medoxomil

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## Compound of Interest

Compound Name: *Azilsartan Mopivabil*

Cat. No.: *B12412449*

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An In-Depth Technical Guide to the Chemical Properties and Solubility of Azilsartan Medoxomil

## Introduction

Azilsartan medoxomil, marketed under trade names such as Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) used for the treatment of hypertension.<sup>[1][2]</sup> <sup>[3]</sup> It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.<sup>[4][5]</sup> Azilsartan exhibits a high affinity and selective antagonism for the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of azilsartan medoxomil, tailored for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

Azilsartan medoxomil is a white to nearly white powder. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability. The molecule exists in various polymorphic forms, which can influence its physical properties and stability.

Table 1: Core Physicochemical Properties of Azilsartan Medoxomil

Property	Value	Source
Molecular Formula	$C_{30}H_{24}N_4O_8$	
Molecular Weight	568.53 g/mol	
CAS Number	863031-21-4	
Appearance	White to nearly white powder	
Melting Point	~196 °C (decomposes) (for Azilsartan)	
XLogP	6.16	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	6	
Rotatable Bonds	10	
BCS Class	Class IV (Low Solubility, Low Permeability)	

## Solubility Profile

Azilsartan medoxomil is practically insoluble in water but is freely soluble in methanol. Its solubility is pH-dependent and can be influenced by the presence of co-solvents and complexing agents.

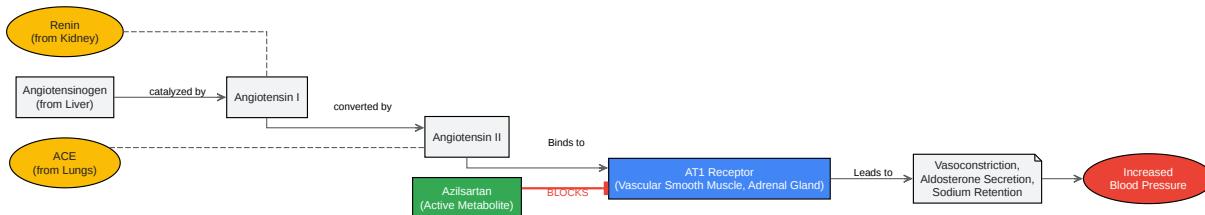
Table 2: Solubility Data for Azilsartan and Azilsartan Medoxomil

Compound	Solvent/Medium	Temperature	Solubility	Source
Azilsartan Medoxomil	Water	25 ± 1 °C	16.1 ± 0.1 µg/mL	
Azilsartan Medoxomil	0.1N HCl (pH 1.2)	25 ± 1 °C	20.30 ± 0.11 µg/mL	
Azilsartan Medoxomil	Phosphate Buffer (pH 6.8)	25 ± 1 °C	374 ± 0.5 µg/mL	
Azilsartan Medoxomil	Phosphate Buffer (pH 7.4)	25 ± 1 °C	1033 ± 1.2 µg/mL	
Azilsartan Medoxomil	DMSO	Not Specified	105 mg/mL (184.69 mM)	
Azilsartan	Ethanol	Not Specified	~0.1 mg/mL	
Azilsartan	DMSO	Not Specified	~3 mg/mL	
Azilsartan	Dimethylformamide (DMF)	Not Specified	~5 mg/mL	
Azilsartan	1:1 DMF:PBS (pH 7.2)	Not Specified	~0.5 mg/mL	
Azilsartan	Methanol	293.15 K (20°C)	0.00551 (mole fraction)	
Azilsartan	Ethanol	293.15 K (20°C)	0.00948 (mole fraction)	
Azilsartan	Acetonitrile	293.15 K (20°C)	0.00067 (mole fraction)	
Azilsartan	n-Propanol	293.15 K (20°C)	0.00164 (mole fraction)	
Azilsartan	Isopropanol	293.15 K (20°C)	0.00109 (mole fraction)	

Azilsartan	Tetrahydrofuran	293.15 K (20°C)	0.00756 (mole fraction)
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## Mechanism of Action: AT1 Receptor Blockade

Azilsartan medoxomil is a prodrug that is hydrolyzed to its active form, azilsartan, which selectively and competitively blocks the angiotensin II type 1 (AT1) receptor. Angiotensin II is the primary vasoactive hormone of the Renin-Angiotensin-Aldosterone System (RAAS), causing vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. By blocking the AT1 receptor, azilsartan prevents these effects, leading to vasodilation and a reduction in blood pressure. It has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor.



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Azilsartan.

## Experimental Protocols

### Saturation Solubility Determination

This protocol outlines a common method for determining the equilibrium solubility of azilsartan medoxomil in various media.

#### Methodology:

- Preparation: Add an excess amount of azilsartan medoxomil powder to a series of vials, each containing a fixed volume (e.g., 5 mL) of the desired solvent (e.g., water, 0.1N HCl,

phosphate buffers of varying pH).

- Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g.,  $25 \pm 1$  °C). Agitate the samples for an extended period (e.g., 48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the resulting suspensions at high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- Filtration: Carefully collect the supernatant and filter it through a fine-pore filter (e.g., 0.22  $\mu\text{m}$ ) to remove any remaining particulates.
- Dilution & Analysis: Dilute the clear filtrate with the respective solvent as needed. Determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry at the drug's  $\lambda_{\text{max}}$  (e.g., 248 nm) or RP-HPLC.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Experimental workflow for determining saturation solubility.

## Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification and purity analysis of azilsartan medoxomil in bulk and pharmaceutical dosage forms. The following is a representative protocol synthesized from multiple validated methods.

### Methodology:

- Chromatographic System:
  - Column: C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5  $\mu\text{m}$ ).
  - Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio. Another option is an acetate buffer (pH 6.0) and acetonitrile (80:20 v/v).

- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to a wavelength of 248 nm.
- Injection Volume: Typically 10-20 µL.
- Standard Solution Preparation:
  - Accurately weigh about 10 mg of azilsartan medoxomil reference standard and dissolve it in 10 mL of methanol to create a stock solution (1000 µg/mL).
  - Perform serial dilutions with the mobile phase to generate a series of calibration standards within a linear range (e.g., 10-60 µg/mL or 20-120 µg/mL).
- Sample Preparation (from Tablets):
  - Weigh and finely powder a set number of tablets (e.g., 20) to determine the average weight.
  - Accurately weigh a portion of the powder equivalent to a specific amount of the drug (e.g., 40-50 mg) and transfer it to a volumetric flask.
  - Add a suitable solvent (e.g., methanol), sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to volume.
  - Filter the solution through a 0.45 µm filter.
  - Perform a final dilution with the mobile phase to bring the concentration within the calibration range.
- Analysis and Quantification:
  - Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
  - Inject the sample solutions.

- Calculate the concentration of azilsartan medoxomil in the samples using the linear regression equation from the calibration curve.

## Conclusion

This guide provides essential technical data on the chemical properties and solubility of azilsartan medoxomil. Its classification as a BCS Class IV compound presents significant challenges in drug formulation, making a thorough understanding of its solubility profile critical for the development of bioavailable dosage forms. The experimental protocols detailed herein offer standardized methodologies for the accurate characterization and quantification of this important antihypertensive agent.

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